molecular formula C11H14ClN B13261213 2-chloro-N-cyclopentylaniline

2-chloro-N-cyclopentylaniline

Cat. No.: B13261213
M. Wt: 195.69 g/mol
InChI Key: YPNXJBJCRHONQK-UHFFFAOYSA-N
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Description

2-chloro-N-cyclopentylaniline is an organic compound with the molecular formula C11H14ClN It is a derivative of aniline, where the amino group is substituted with a cyclopentyl group and a chlorine atom is attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclopentylaniline typically involves the reaction of cyclopentylamine with 2-chloroaniline under specific conditions. One common method includes:

    Starting Materials: Cyclopentylamine and 2-chloroaniline.

    Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst like palladium on carbon (Pd/C).

    Procedure: The mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclopentylaniline can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) for nucleophilic substitution.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-N-cyclopentylaniline has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclopentylaniline involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Similar Compounds

    2-chloroaniline: Similar in structure but lacks the cyclopentyl group.

    N-cyclopentylaniline: Similar but without the chlorine atom.

    2-chloro-N-methylaniline: Similar but with a methyl group instead of a cyclopentyl group.

Uniqueness

2-chloro-N-cyclopentylaniline is unique due to the presence of both the chlorine atom and the cyclopentyl group, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

2-chloro-N-cyclopentylaniline

InChI

InChI=1S/C11H14ClN/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6H2

InChI Key

YPNXJBJCRHONQK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2Cl

Origin of Product

United States

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